Benzyl 4-(trifluoromethyl)-3-vinylbenzoate
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Overview
Description
Benzyl 4-(trifluoromethyl)-3-vinylbenzoate is an organic compound characterized by the presence of a trifluoromethyl group, a vinyl group, and a benzoate ester. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(trifluoromethyl)-3-vinylbenzoate typically involves the esterification of 4-(trifluoromethyl)-3-vinylbenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid for acidic conditions, and sodium hydroxide or potassium carbonate for basic conditions. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(trifluoromethyl)-3-vinylbenzoate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)
Reduction: LiAlH4, NaBH4, diisobutylaluminum hydride (DIBAL-H)
Substitution: Ammonia (NH3), thiols (R-SH), sodium azide (NaN3)
Major Products:
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Amines, thioethers, azides
Scientific Research Applications
Benzyl 4-(trifluoromethyl)-3-vinylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique chemical properties make it a valuable tool in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological activity through the trifluoromethyl group.
Industry: The compound is used in the production of specialty materials, including polymers and coatings, where its fluorinated nature imparts desirable properties such as increased chemical resistance and stability.
Mechanism of Action
The mechanism of action of Benzyl 4-(trifluoromethyl)-3-vinylbenzoate is largely influenced by the trifluoromethyl group, which can enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The vinyl group can also participate in covalent bonding with biological macromolecules, potentially leading to the formation of stable adducts that modulate biological activity.
Comparison with Similar Compounds
Benzyl 4-(trifluoromethyl)benzoate: Lacks the vinyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)-3-vinylbenzoic acid: The carboxylic acid analog, which can be used as a precursor in the synthesis of esters and amides.
Benzyl 3-vinylbenzoate: Lacks the trifluoromethyl group, leading to different electronic properties and reactivity.
Uniqueness: Benzyl 4-(trifluoromethyl)-3-vinylbenzoate is unique due to the combination of the trifluoromethyl and vinyl groups, which impart distinct electronic and steric properties. This combination enhances the compound’s versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
benzyl 3-ethenyl-4-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O2/c1-2-13-10-14(8-9-15(13)17(18,19)20)16(21)22-11-12-6-4-3-5-7-12/h2-10H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRBRPZPYWGPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)C(=O)OCC2=CC=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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